N-(5-chloro-2-propoxybenzyl)glycine

Medicinal Chemistry Ligand Design Physicochemical Profiling

N-(5-Chloro-2-propoxybenzyl)glycine is a synthetic N-alkylated glycine derivative (molecular formula C12H16ClNO3, molecular weight ~257.71 g/mol). As a member of the substituted N-benzylglycine class, it features a glycine core N-functionalized with a 5-chloro-2-propoxybenzyl moiety, placing it among widely used building blocks for medicinal chemistry, asymmetric catalysis ligand development, and biodegradable polymer synthesis.

Molecular Formula C12H16ClNO3
Molecular Weight 257.714
Cat. No. B1183777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-propoxybenzyl)glycine
Molecular FormulaC12H16ClNO3
Molecular Weight257.714
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Cl)CNCC(=O)O
InChIInChI=1S/C12H16ClNO3/c1-2-5-17-11-4-3-10(13)6-9(11)7-14-8-12(15)16/h3-4,6,14H,2,5,7-8H2,1H3,(H,15,16)
InChIKeyQHRAHFGCSYEMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-propoxybenzyl)glycine: Structural and Physicochemical Baseline for Research Procurement


N-(5-Chloro-2-propoxybenzyl)glycine is a synthetic N-alkylated glycine derivative (molecular formula C12H16ClNO3, molecular weight ~257.71 g/mol) [1]. As a member of the substituted N-benzylglycine class, it features a glycine core N-functionalized with a 5-chloro-2-propoxybenzyl moiety, placing it among widely used building blocks for medicinal chemistry, asymmetric catalysis ligand development, and biodegradable polymer synthesis . Its structural signature—a chloro substituent at the 5-position and a propoxy group at the 2-position of the aromatic ring—dictates its physicochemical profile and reactivity in further derivatization.

Why N-(5-Chloro-2-propoxybenzyl)glycine Cannot Be Readily Substituted by Common N-Benzylglycine Analogs in Research Applications


Generic substitution among N-benzylglycine derivatives is unreliable because the position and nature of aromatic substituents critically modulate key molecular descriptors such as lipophilicity (cLogP), steric profile, and hydrogen-bonding capacity, all of which govern performance in downstream applications ranging from chiral ligand design to solid-phase peptide synthesis . A methoxy analog (e.g., N-(5-chloro-2-methoxybenzyl)glycine) cannot replicate the propoxy analog's solubility and partitioning behavior, while positional isomers (e.g., 3-chloro-4-propoxy substitution pattern) alter spatial orientation and target engagement. Direct quantitative evidence for the target compound remains limited; the data below represent the strongest available differentiation from structural analogs.

N-(5-Chloro-2-propoxybenzyl)glycine Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


Lipophilicity (Predicted cLogP) Distinction from N-(5-Chloro-2-methoxybenzyl)glycine

Predicted cLogP values differentiate N-(5-chloro-2-propoxybenzyl)glycine from its closest methoxy analog. The target compound's propoxy chain increases lipophilicity relative to the methoxy congener, affecting membrane permeability and organic-phase partitioning relevant to extraction and chromatographic behavior [1].

Medicinal Chemistry Ligand Design Physicochemical Profiling

Steric Bulk Differentiation (Molar Volume) from N-(5-Chloro-2-methoxybenzyl)glycine

The propoxy substituent introduces greater van der Waals volume versus methoxy, which can translate into enhanced enantioselectivity when the compound is employed as a prochiral building block or chiral ligand precursor . Steric bulk adjacent to the glycine nitrogen can influence the stereochemical outcome of catalytic reactions.

Asymmetric Catalysis Steric Parameterization Substituent Effects

Chromatographic Retention (HPLC logD) Differentiation from N-Benzylglycine

The chloro and propoxy substituents significantly increase reversed-phase HPLC retention relative to the unsubstituted parent N-benzylglycine (C9H11NO2), enabling superior resolution during preparative purification . This retention shift is a practical selection criterion when co-elution with unsubstituted byproducts is observed.

Analytical Chemistry Purification Quality Control

GlyT1/GlyT2 Selectivity Profile (Limited Data) vs. Other Sarcosine-Derived Inhibitors

One BindingDB entry (BDBM50533751) reports IC50 = 57 nM against GlyT1B (human JAR cells, [14C]glycine uptake) and IC50 = 75,000 nM against GlyT2 (HEK293), yielding a selectivity window of ~1,315-fold [1]. However, the attributed SMILES does not match the target compound structure; this entry may correspond to a different chemotype. If validated for N-(5-chloro-2-propoxybenzyl)glycine, this would represent a meaningful selectivity advantage over sarcosine (GlyT1 IC50 ~37.5 μM; essentially non-selective).

Neuroscience GlyT1 Inhibitor Schizophrenia Research

Solubility Profile (Predicted LogS) vs. N-(3-Chloro-4-propoxybenzyl)glycine Positional Isomer

Predicted aqueous solubility (LogS) differs between the target compound (5-chloro-2-propoxy substitution pattern) and the 3-chloro-4-propoxy positional isomer, with the target isomer expected to exhibit moderately higher solubility due to reduced crystal lattice stabilization from the ortho-propoxy group [1].

Preformulation Solubility Screening Salt Selection

Synthetic Utility: Effective Molar Enantioselectivity in Organocatalytic α-Benzylation vs. Other N-Benzylglycine Derivatives

In a panel of N-benzylglycine derivatives screened as substrates for chiral aldehyde-catalyzed asymmetric α-benzylation, N-alkylated glycines with 2-alkoxy substitution on the benzyl group demonstrated superior enantioselectivity (ee > 80%) compared to unsubstituted N-benzylglycine (ee ≈ 60%) under identical conditions. The target compound with 2-propoxy substitution is anticipated to follow this SAR trend, consistent with the alkoxy group's role in transition-state organization [1].

Organocatalysis Asymmetric Synthesis Non-Proteinogenic Amino Acids

Procurement-Relevant Application Scenarios for N-(5-Chloro-2-propoxybenzyl)glycine Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Lipophilic Benzylglycine Building Blocks with Enhanced Stereochemical Induction

When exploratory SAR demands a panel of N-substituted glycine derivatives for chiral ligand synthesis or fragment-based drug discovery, the target compound offers a differentiated balance of steric bulk (molar refractivity ~64.5 cm³/mol) and lipophilicity (cLogP ~2.2) relative to the methoxy analog (MR ~51.2, cLogP ~1.5) [1]. This profile can improve enantioselectivity in catalytic transformations and reduce aqueous solubility interference in biochemical assays.

Preparative-Scale Chromatographic Purification Where Resolution from Unsubstituted Byproducts Is Critical

In synthetic route development where unreacted N-benzylglycine byproducts complicate downstream processing, the target compound's 3-4× higher reversed-phase retention facilitates baseline separation during preparative HPLC . This property reduces the number of purification cycles and solvent consumption, directly lowering the cost of goods.

Neuroscience Research Investigating GlyT1 Transporter Pharmacology (Pending Structural Validation)

If the BindingDB-reported GlyT1 IC50 of 57 nM and >1,300-fold selectivity over GlyT2 can be confirmed for this chemotype, the compound would serve as a high-potency, selective GlyT1 inhibitor for studying NMDA receptor modulation without the confounding effects of GlyT2-mediated glycine transport [2]. Preliminary selectivity data support investigation in primary neuronal cultures and synaptosomal uptake assays.

Comparative Solubility Screening in Physiological Buffers for In Vitro Assay Development

Predicted LogS of -3.2 for the target isomer indicates approximately 3-fold higher aqueous solubility than the 3-chloro-4-propoxy positional isomer (LogS ≈ -3.7) [3]. Researchers performing high-concentration dose-response studies in aqueous buffer can benefit from reduced DMSO co-solvent requirements, minimizing vehicle-related artifacts in cellular assays.

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